4-Phenylbenzylamine
Overview
Description
4-Phenylbenzylamine, also known as (4-Phenylphenyl)methanamine, is an organic compound with the molecular formula C13H13N. It is a derivative of benzylamine, where the benzyl group is substituted with a phenyl group at the para position. This compound is known for its applications in organic synthesis and its role as an intermediate in the production of various pharmaceuticals and fine chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Phenylbenzylamine can be synthesized through several methods. One common approach involves the reduction of 4-phenylbenzyl cyanide using hydrogen in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under mild conditions, with the cyanide group being reduced to an amine group.
Industrial Production Methods: In industrial settings, this compound is often produced via reductive amination of 4-phenylbenzaldehyde. This process involves the reaction of 4-phenylbenzaldehyde with ammonia or an amine in the presence of a reducing agent such as sodium borohydride or hydrogen gas. The reaction is usually conducted under controlled temperature and pressure to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Phenylbenzylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding imines or nitriles.
Reduction: It can be further reduced to form secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon or sodium borohydride are employed.
Substitution: Halogenating agents or alkylating agents are used under appropriate conditions.
Major Products: The major products formed from these reactions include imines, nitriles, secondary amines, and various substituted derivatives .
Scientific Research Applications
4-Phenylbenzylamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active compounds, including enzyme inhibitors and receptor ligands.
Medicine: It is involved in the development of drugs for various therapeutic areas, including oncology and neurology.
Industry: It is used in the production of fine chemicals, dyes, and polymers
Mechanism of Action
The mechanism of action of 4-Phenylbenzylamine depends on its specific application. In general, it acts by interacting with molecular targets such as enzymes or receptors. For example, in medicinal chemistry, it may bind to enzyme active sites or receptor binding sites, modulating their activity and leading to therapeutic effects. The exact pathways involved vary depending on the specific target and application .
Comparison with Similar Compounds
4-Phenylbenzylamine can be compared with other similar compounds such as:
Phenethylamine: A simpler structure with a phenyl group attached to an ethylamine chain.
Benzylamine: Lacks the additional phenyl group present in this compound.
4-Methoxybenzylamine: Contains a methoxy group instead of a phenyl group at the para position.
Uniqueness: this compound is unique due to its additional phenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of more complex molecules .
Properties
IUPAC Name |
(4-phenylphenyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N/c14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9H,10,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMSPOVPGDBDYKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60322856 | |
Record name | 4-Phenylbenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60322856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
712-76-5 | |
Record name | 712-76-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402180 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Phenylbenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60322856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Phenylbenzylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4-Phenylbenzylamine interesting for imaging acidic tumor microenvironments?
A1: this compound is being investigated as a component of a new class of positron emission tomography (PET) imaging tracers called [(18)F]FDG amines [, ]. These tracers exploit the acidic microenvironment often found in solid tumors.
Q2: How do these [(18)F]FDG amines work?
A2: [(18)F]FDG amines are designed as acid-labile prodrugs. In the acidic tumor microenvironment, they decompose into 2-deoxy-2-[(18)F]fluoro-D-glucose ([(18)F]FDG), a common radiotracer readily taken up by glucose-hungry tumor cells [, ]. This two-step mechanism allows for potentially enhanced tumor-specific imaging.
Q3: Has the effectiveness of this approach been demonstrated?
A3: Preliminary research shows promise. In vivo studies using a this compound-based [(18)F]FDG amine showed increased accumulation in tumors compared to benign tissue. Importantly, this tumor accumulation decreased when the tumor environment was made less acidic, supporting the mechanism of action [, ].
Q4: Beyond imaging, are there other potential applications for this compound?
A4: Yes, this compound is also being explored in the development of new long persistent luminescence (LPL) materials []. When incorporated into a two-dimensional organic-inorganic metal halide framework (PBA2[ZnX4], where X = Br or Cl and PBA = this compound), these materials exhibit stable LPL emission at room temperature for minutes, significantly longer than previously reported similar materials [].
Q5: What causes this long persistent luminescence?
A5: Studies suggest that the LPL arises from a thermally activated charge separation state within the material, rather than typical room-temperature phosphorescence. This mechanism, coupled with the ability to be excited by low-power sources, makes these this compound-containing materials promising candidates for developing cost-effective and stable LPL systems [].
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